molecular formula C10H12O4 B1314607 6,7-Dimethoxy-1,4-benzodioxan CAS No. 3214-13-9

6,7-Dimethoxy-1,4-benzodioxan

Cat. No.: B1314607
CAS No.: 3214-13-9
M. Wt: 196.2 g/mol
InChI Key: SEAJVGAVXIEQBV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,4-benzodioxan is a chemical compound with the molecular formula C10H12O4. . This compound has garnered attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,4-benzodioxan typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of syringaldehyde as a starting material, which undergoes a series of reactions including methylation and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,4-benzodioxan undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace methoxy groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6,7-Dimethoxy-1,4-benzodioxan has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an antioxidant and its role in plant defense mechanisms.

    Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,4-benzodioxan involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways, thereby reducing cellular damage. Additionally, it can interact with enzymes and receptors involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Doxazosin mesylate: A quinazoline compound with a similar benzodioxan structure, used as an alpha-adrenergic receptor inhibitor.

    Syringaldehyde: A precursor in the synthesis of 6,7-Dimethoxy-1,4-benzodioxan, sharing similar methoxy groups.

Uniqueness

This compound is unique due to its dual methoxy groups and benzodioxan ring structure, which confer specific chemical reactivity and biological activity. Its presence in various plants and potential therapeutic applications further distinguish it from similar compounds.

Biological Activity

6,7-Dimethoxy-1,4-benzodioxan is a chemical compound with the molecular formula C10H12O4. Its unique structure, characterized by dual methoxy groups and a benzodioxan ring, contributes to its notable biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily acts as an antagonist at the alpha-1 adrenoceptor . This interaction inhibits the vasoconstrictor effects of norepinephrine, leading to a decrease in smooth muscle tone in the prostate and bladder neck. Such properties suggest potential applications in treating conditions like benign prostatic hyperplasia (BPH) and hypertension.

Biochemical Pathways

The compound influences various biochemical pathways:

  • Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites or regulatory sites, respectively. This modulation affects cellular processes such as metabolism and signaling pathways.
  • Cellular Effects : The compound has been shown to alter gene expression and cell proliferation by modulating specific signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have highlighted its potential as an antioxidant , which may protect cells from oxidative stress by scavenging free radicals. This property is particularly relevant in the context of plant defense mechanisms and could have implications for human health.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies. By inhibiting inflammatory mediators, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary investigations into its anticancer properties suggest that this compound could inhibit cancer cell proliferation. However, further studies are needed to elucidate its efficacy and mechanisms in cancer therapy .

Research Findings

A review of recent studies reveals diverse findings regarding the biological activity of this compound:

Study FocusKey Findings
Antioxidant ActivityExhibits significant antioxidant capacity; protects against oxidative stress in cellular models.
Anti-inflammatory EffectsReduces levels of pro-inflammatory cytokines in vitro; potential for managing inflammatory diseases.
Anticancer ActivityInhibits proliferation of certain cancer cell lines; requires further investigation for clinical applications .
PharmacokineticsSimilar compounds metabolized via o-demethylation; pharmacokinetic profiles warrant further study.

Case Studies

Several case studies have investigated the therapeutic applications of this compound:

  • Case Study 1 : A study on its effects on bladder smooth muscle tone indicated that administration led to significant relaxation of muscle contractions in vitro, suggesting potential use in treating bladder dysfunctions associated with BPH.
  • Case Study 2 : In a model of oxidative stress-induced cellular damage, treatment with this compound resulted in reduced cell death and improved cell viability compared to controls.

Properties

IUPAC Name

6,7-dimethoxy-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-11-7-5-9-10(6-8(7)12-2)14-4-3-13-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAJVGAVXIEQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550031
Record name 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3214-13-9
Record name 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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